5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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Description
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Catalytic Applications and Antioxidant Activity
Studies on chalcone derivatives, including pyrazole compounds, have demonstrated significant antioxidant activities, suggesting potential applications in the development of antioxidant agents. The synthesis of these compounds involves catalytic methods that underscore the utility of pyrazole derivatives in catalysis and organic synthesis. For instance, Prabakaran, Manivarman, and Bharanidharan (2021) reported on the catalytic synthesis of novel chalcone derivatives with potent antioxidant properties, highlighting the relevance of pyrazole compounds in medicinal chemistry and catalysis G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021.
Antifungal Activity and Bioactivity-Oriented Modifications
Modifications of pyrazole carboxylic acid derivatives have been explored for enhanced antifungal activity against various fungal strains, indicating their potential as agrochemicals or pharmaceuticals. Liu et al. (2020) designed and synthesized pyrazole-4-carboxylic acid derivatives showing significant antifungal activity, which could inform the development of fungicides or antifungal agents Hao Liu et al., 2020.
Material Science and Coordination Chemistry
Pyrazole-dicarboxylic acid derivatives have also been utilized in the synthesis of coordination complexes and metal-organic frameworks (MOFs), demonstrating the versatility of these compounds in material science. Radi et al. (2015) synthesized mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, which could have applications in catalysis, molecular recognition, or as precursors for the preparation of advanced materials S. Radi et al., 2015.
properties
IUPAC Name |
5-iodo-1-propan-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITAJYTVAWNICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
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